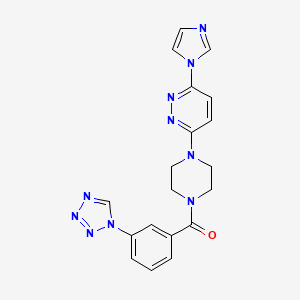
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a useful research compound. Its molecular formula is C19H18N10O and its molecular weight is 402.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
It’s known that imidazole-containing compounds have a broad range of biological properties and can interact with various targets . For instance, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
It’s known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which could influence its absorption and distribution.
Result of Action
Given the broad range of activities associated with imidazole derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, storage conditions can affect the stability of the compound . .
生物活性
The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a complex organic molecule characterized by multiple heterocyclic structures, which potentially contribute to its diverse biological activities. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Structural Characteristics
The compound features several key structural components:
- Imidazole ring : Known for its role in various biological activities, including enzyme inhibition.
- Pyridazine ring : Often associated with antimicrobial and anticancer properties.
- Piperazine moiety : Enhances binding affinity to biological targets.
- Tetrazole group : Contributes to the compound's pharmacological profile, often enhancing solubility and stability.
The biological activity of this compound can be attributed to its interaction with various biological targets. The following mechanisms are proposed:
- Enzyme Inhibition : The imidazole and pyridazine rings can interact with enzymes, inhibiting their activity.
- Receptor Modulation : The piperazine moiety may enhance the compound’s selectivity for specific receptors.
- Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by arresting the cell cycle.
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity against various human cancer cell lines. For instance, derivatives of similar structures have demonstrated IC50 values in the low micromolar range against prostate (DU-145), breast (MCF-7), and lung (A549) cancer cells .
Antimicrobial Activity
The presence of the tetrazole group suggests potential antimicrobial properties. Compounds with similar structural motifs have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications in substituents significantly influence biological activity. For example:
- Electron-withdrawing groups on the phenyl ring enhance anticancer activity.
- Variations in the piperazine substituents can lead to improved binding affinity and selectivity for targets.
| Structural Feature | Influence on Activity |
|---|---|
| Imidazole ring | Enzyme inhibition |
| Pyridazine ring | Antimicrobial effects |
| Piperazine moiety | Binding affinity |
| Tetrazole group | Enhanced solubility |
Study 1: Anticancer Activity
In a study evaluating the efficacy of similar compounds, derivatives were tested against A549 lung cancer cells. Results indicated that compounds with a methyl substitution on the phenyl ring exhibited an IC50 value of 0.054 µM, leading to significant apoptosis through caspase activation .
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds demonstrated effective inhibition against Escherichia coli. The minimum inhibitory concentration (MIC) was reported at 6.25 µg/ml for certain derivatives, showcasing the potential application in treating bacterial infections .
特性
IUPAC Name |
[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N10O/c30-19(15-2-1-3-16(12-15)29-14-21-24-25-29)27-10-8-26(9-11-27)17-4-5-18(23-22-17)28-7-6-20-13-28/h1-7,12-14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANFUUKKMSMMOEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














